(1-Acetyl-1H-indol-3-yl)acetonitrile
Overview
Description
(1-Acetyl-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an acetyl group at the first position and an acetonitrile group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyl-1H-indol-3-yl)acetonitrile typically involves the reaction of indole derivatives with acetonitrile and acetylating agents. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base such as triethylamine under reflux conditions in a toluene/acetonitrile mixture . This reaction efficiently produces the desired indole derivative with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-Acetyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include oxo derivatives, primary amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Acetyl-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of (1-Acetyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetonitrile: Another indole derivative with a nitrile group at the third position but lacking the acetyl group.
1-Acetylindole: Similar structure but without the acetonitrile group.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of an acetonitrile group.
Uniqueness
(1-Acetyl-1H-indol-3-yl)acetonitrile is unique due to the presence of both acetyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(1-acetylindol-3-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9(15)14-8-10(6-7-13)11-4-2-3-5-12(11)14/h2-5,8H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXKKOGYIMENPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489126 | |
Record name | (1-Acetyl-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62485-98-7 | |
Record name | (1-Acetyl-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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